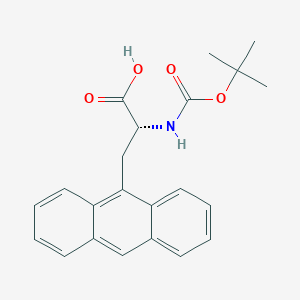

(R)-3-(蒽-9-基)-2-((叔丁氧羰基)氨基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known as anthracene-9-carboxylic acid, is a naturally occurring organic compound that is widely used in scientific research. It is a type of carboxylic acid that is composed of a nine-carbon aromatic ring with two carboxylic acid groups attached. Anthracene-9-carboxylic acid has a wide range of uses, from the synthesis of pharmaceuticals to the development of new materials.

科学研究应用

合成和荧光性质

化合物 (R)-3-(蒽-9-基)-2-((叔丁氧羰基)氨基)丙酸因其官能团而参与合成独特的分子结构。例如,相关化合物的合成,如 (2S)-[3-(蒽-9-基)-4,5-二氢异恶唑-5-基]甲基 2-[(叔丁氧羰基)氨基]丙酸酯,证明了蒽衍生物在制备具有显着荧光性质的化合物中的用途。这些性质对于材料科学中的应用至关重要,特别是在开发用于生化研究的荧光标记和探针方面 (Memeo、Distante 和 Quadrelli,2014).

光机械有机微晶

蒽衍生物的另一个引人入胜的应用涉及光机械有机微晶的开发。一项涉及相关化合物 (E)-3-(蒽-9-基)丙烯酸的研究突出了使用叔丁基酯作为生长高质量、尺寸均匀的微晶的起始材料的潜力。这些微晶表现出光机械响应,例如光诱导的卷曲-展开转变,使其适用于高级材料科学应用,包括智能材料和传感器的开发 (Al-Kaysi 等人,2015).

对映选择性合成

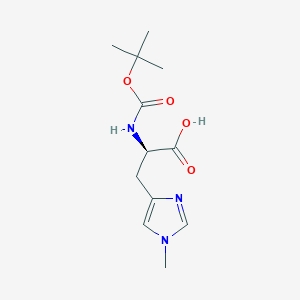

利用叔丁氧羰基保护的氨基酸对神经兴奋剂类似物进行对映选择性合成,突出了 (R)-3-(蒽-9-基)-2-((叔丁氧羰基)氨基)丙酸及其衍生物在生物活性化合物合成中的作用。这些合成通过提供纯对映异构体的生物活性分子,为药物研究做出了贡献,这对于药物开发和生物系统研究至关重要 (Pajouhesh 等人,2000).

不对称氢化

该化合物还在不对称氢化过程中得到应用,作为合成 β-氨基酸药效团的前体。这证明了其在有机合成中的用途,特别是在生成对新药和材料的开发很重要的手性分子方面 (Kubryk 和 Hansen,2006).

作用机制

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on various factors including its size, polarity, and stability. The tert-butoxycarbonyl (Boc) group is commonly used in peptide synthesis for protection of the amino group, and can be removed under acidic conditions .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the Boc group can be removed under acidic conditions , which could potentially affect the compound’s activity and stability.

属性

IUPAC Name |

(2R)-3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-22(2,3)27-21(26)23-19(20(24)25)13-18-16-10-6-4-8-14(16)12-15-9-5-7-11-17(15)18/h4-12,19H,13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXDEFFXDFOZMJ-LJQANCHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375794 |

Source

|

| Record name | BOC-D-9-ANTHRYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-(Anthracen-9-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid | |

CAS RN |

128050-98-6 |

Source

|

| Record name | BOC-D-9-ANTHRYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。